molecular formula C14H14N2O4 B11468279 8-(2H-1,3-Benzodioxol-5-yl)-1-methyl-2,6-diazabicyclo[2.2.2]octane-3,5-dione

8-(2H-1,3-Benzodioxol-5-yl)-1-methyl-2,6-diazabicyclo[2.2.2]octane-3,5-dione

Cat. No.: B11468279
M. Wt: 274.27 g/mol
InChI Key: ONAFJEYNPAMEAN-UHFFFAOYSA-N
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Description

8-(2H-1,3-Benzodioxol-5-yl)-1-methyl-2,6-diazabicyclo[222]octane-3,5-dione is a complex organic compound that features a unique bicyclic structure This compound is part of the family of tropane alkaloids, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2H-1,3-Benzodioxol-5-yl)-1-methyl-2,6-diazabicyclo[2.2.2]octane-3,5-dione typically involves the enantioselective construction of the bicyclic scaffold. One common method is the double Michael addition to cyclic dienones, which allows for the formation of the bicyclic structure with high stereochemical control . Another approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by cyclopropane ring opening .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, optimized for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-(2H-1,3-Benzodioxol-5-yl)-1-methyl-2,6-diazabicyclo[2.2.2]octane-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bicyclic structure or the benzodioxole moiety.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

8-(2H-1,3-Benzodioxol-5-yl)-1-methyl-2,6-diazabicyclo[2.2.2]octane-3,5-dione has several applications in scientific research:

    Chemistry: Used as a key intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 8-(2H-1,3-Benzodioxol-5-yl)-1-methyl-2,6-diazabicyclo[2.2.2]octane-3,5-dione involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include modulation of neurotransmitter release and receptor activation .

Comparison with Similar Compounds

Similar Compounds

    Tropane Alkaloids: Compounds like cocaine and atropine share the tropane scaffold but differ in their functional groups and biological activities.

    Benzodioxole Derivatives: Compounds like safrole and piperonal contain the benzodioxole moiety but lack the bicyclic structure.

Uniqueness

8-(2H-1,3-Benzodioxol-5-yl)-1-methyl-2,6-diazabicyclo[2.2.2]octane-3,5-dione is unique due to its combination of the tropane scaffold and the benzodioxole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C14H14N2O4

Molecular Weight

274.27 g/mol

IUPAC Name

8-(1,3-benzodioxol-5-yl)-1-methyl-2,6-diazabicyclo[2.2.2]octane-3,5-dione

InChI

InChI=1S/C14H14N2O4/c1-14-5-8(11(12(17)15-14)13(18)16-14)7-2-3-9-10(4-7)20-6-19-9/h2-4,8,11H,5-6H2,1H3,(H,15,17)(H,16,18)

InChI Key

ONAFJEYNPAMEAN-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C(C(=O)N1)C(=O)N2)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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